molecular formula C15H9NO6S B2951910 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one CAS No. 866013-12-9

6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one

Cat. No.: B2951910
CAS No.: 866013-12-9
M. Wt: 331.3
InChI Key: KKTNPNFXMYGJOU-UHFFFAOYSA-N
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Description

6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one is a heterocyclic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitro group at the 6th position, a phenylsulfonyl group at the 3rd position, and a chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one typically involves multi-step reactions. One common method includes the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form the chromenone core. The introduction of the nitro group can be achieved through nitration reactions using nitric acid and sulfuric acid. The phenylsulfonyl group is usually introduced via sulfonylation reactions using phenylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and sulfonylation steps to ensure better control over reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The chromenone core can be reduced to chromanone using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Sulfonylation: Phenylsulfonyl chloride and pyridine.

    Reduction: Hydrogen gas with a catalyst or sodium borohydride.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted chromenones: Formed by nucleophilic substitution of the phenylsulfonyl group.

Scientific Research Applications

6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

    Industry: Used in the development of dyes and pigments due to its chromenone core structure.

Mechanism of Action

The mechanism of action of 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The phenylsulfonyl group can enhance the compound’s ability to interact with specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-nitro-3-(methylsulfonyl)-2H-chromen-2-one
  • 6-nitro-3-(ethylsulfonyl)-2H-chromen-2-one
  • 6-nitro-3-(propylsulfonyl)-2H-chromen-2-one

Uniqueness

6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one is unique due to the presence of the phenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to other sulfonyl derivatives. The phenyl group can enhance the compound’s ability to interact with aromatic binding sites in biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO6S/c17-15-14(23(20,21)12-4-2-1-3-5-12)9-10-8-11(16(18)19)6-7-13(10)22-15/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTNPNFXMYGJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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